Cas no 923151-24-0 (5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one structure
923151-24-0 structure
Product Name:5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
CAS No:923151-24-0
MF:C24H22N4O2
MW:398.457085132599
CID:6348818
PubChem ID:18570312
Update Time:2025-05-19

5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
    • F2248-0189
    • AKOS021624143
    • 7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
    • 923151-24-0
    • 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
    • 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
    • Inchi: 1S/C24H22N4O2/c1-2-26-15-19(23(29)27-14-8-10-17-9-6-7-13-21(17)27)22-20(16-26)24(30)28(25-22)18-11-4-3-5-12-18/h3-7,9,11-13,15-16H,2,8,10,14H2,1H3
    • InChI Key: HSAKPUDDLOOSHJ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(CC)C=C2C(N(C3C=CC=CC=3)N=C12)=O)N1C2C=CC=CC=2CCC1

Computed Properties

  • Exact Mass: 398.17427596g/mol
  • Monoisotopic Mass: 398.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 808
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 56.2Ų

5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one Pricemore >>

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Additional information on 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one

Comprehensive Analysis of 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS No. 923151-24-0)

The compound 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS No. 923151-24-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and medicinal chemistry research. With its unique structural framework combining pyrazolo[4,3-c]pyridin-3-one and tetrahydroquinoline moieties, this compound exhibits potential bioactivity relevant to drug discovery. Researchers are particularly interested in its kinase inhibition properties, a hot topic in oncology and inflammation-related therapeutics.

In recent years, the search for novel small-molecule inhibitors has intensified due to the growing demand for targeted therapies. The 5-ethyl-2-phenyl derivative stands out for its potential modulation of signaling pathways, aligning with trends in personalized medicine. Online queries such as "pyrazolo[4,3-c]pyridin-3-one derivatives in cancer research" or "tetrahydroquinoline-based drug design" reflect strong academic and industrial interest. This compound's 1,2,3,4-tetrahydroquinoline-1-carbonyl segment is particularly noteworthy, as this scaffold appears in several FDA-approved drugs for CNS disorders.

Synthetic accessibility remains a key focus area, with many researchers investigating efficient routes to construct the 2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one core. The ethyl and phenyl substituents at positions 5 and 2 respectively contribute to the molecule's lipophilicity, a critical parameter in drug development discussions about blood-brain barrier penetration. Computational chemistry studies of this compound frequently appear in literature searches containing terms like "molecular docking of pyrazolo-pyridinones" or "ADMET prediction for heterocyclic compounds".

The pharmacological profile of CAS 923151-24-0 continues to be explored through structure-activity relationship (SAR) studies. Its pyrazolo[4,3-c]pyridine skeleton shares structural similarities with known bioactive compounds, making it a valuable template for analog development. Current research trends emphasize the importance of such fused heterocycles in addressing drug resistance challenges, particularly in antimicrobial and anticancer applications. This aligns with frequent search queries about "overcoming kinase inhibitor resistance" and "next-generation heterocyclic pharmaceuticals".

From a chemical perspective, the 7-(1,2,3,4-tetrahydroquinoline-1-carbonyl) substitution pattern introduces interesting conformational constraints that may influence target binding. Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, topics that generate substantial search volume among chemistry professionals. The growing integration of AI in molecular design has also increased interest in compounds like this, evident from search terms such as "machine learning for heterocyclic compound optimization".

In material science applications, derivatives of 5H-pyrazolo[4,3-c]pyridin-3-one have shown promise as organic semiconductors, connecting this compound to the booming field of flexible electronics. The phenyl and ethyl groups offer opportunities for further functionalization to tune electronic properties, a subject frequently searched as "molecular engineering of organic electronic materials". This dual applicability in both life sciences and materials science makes 923151-24-0 a particularly versatile chemical entity.

Environmental and regulatory aspects of such compounds are increasingly important in research queries. While 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one itself isn't classified as hazardous, proper handling protocols for similar nitrogen-rich heterocycles remain a common search topic among laboratory professionals. The compound's stability under various conditions is another area of investigation, with researchers often looking up "degradation pathways of fused pyridines" and "storage conditions for sensitive heterocycles".

Future directions for this compound family likely involve exploration of its photophysical properties, given the increasing importance of fluorescence-based probes in biological imaging. The pyrazolo[4,3-c]pyridin-3-one core could potentially serve as a fluorophore scaffold, connecting to popular searches about "small-molecule fluorescent tags" and "bioimaging agent development". Such multidisciplinary applications highlight the compound's significance across chemical biology and diagnostic tool development.

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